molecular formula C15H21NO5 B2509617 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid CAS No. 392237-81-9

2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid

Cat. No.: B2509617
CAS No.: 392237-81-9
M. Wt: 295.335
InChI Key: DLLHRZWCNDPCBC-UHFFFAOYSA-N
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Description

2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is a chemical compound with potential applications in various scientific research fields. It is characterized by its unique structure, which includes an isopentyloxy group attached to a phenoxy ring, further connected to an acetamido group and an acetic acid moiety.

Preparation Methods

The synthesis of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with isopentyl alcohol under specific conditions to introduce the isopentyloxy group. The resulting compound undergoes further reactions to attach the acetamido group, followed by the introduction of the acetic acid moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The phenoxy and acetamido groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialized chemicals and materials.

Comparison with Similar Compounds

Similar compounds to 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid include:

    2-(2-(3-(Methoxy)phenoxy)acetamido)acetic acid: Differing by the presence of a methoxy group instead of an isopentyloxy group.

    2-(2-(3-(Ethoxy)phenoxy)acetamido)acetic acid: Featuring an ethoxy group in place of the isopentyloxy group.

    2-(2-(3-(Propoxy)phenoxy)acetamido)acetic acid: Containing a propoxy group instead of an isopentyloxy group. The uniqueness of this compound lies in its specific isopentyloxy group, which may confer distinct properties in terms of solubility, reactivity, and biological activity compared to its analogs.

Properties

IUPAC Name

2-[[2-[3-(3-methylbutoxy)phenoxy]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-11(2)6-7-20-12-4-3-5-13(8-12)21-10-14(17)16-9-15(18)19/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLHRZWCNDPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC=C1)OCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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